Ammonium phosphomolybdate

描述

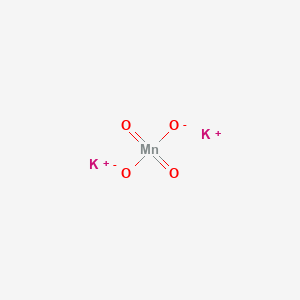

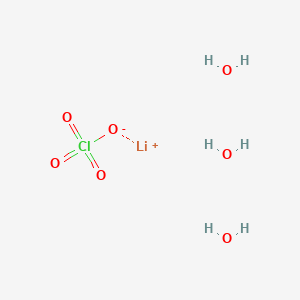

Ammonium phosphomolybdate is the inorganic salt of phosphomolybdic acid with the chemical formula (NH4)3PMo12O40 . The salt contains the phosphomolybdate anion, a well-known heteropolymetalate of the Keggin structural class .

Synthesis Analysis

Ammonium phosphomolybdate can be synthesized by heating ammonium orthomolybdate combined with phosphoric acid and nitric acid, yielding ammonium nitrate, water, and a yellow precipitate of ammonium phosphomolybdate .Molecular Structure Analysis

The phosphomolybdate ion, [PMo12O40]3−, is a part of the ammonium phosphomolybdate. The ion is a well-known heteropolymetalate of the Keggin structural class .Chemical Reactions Analysis

Ammonium phosphomolybdate can react with UV light, leading to a change in its dielectric performance and AC conductivity . It also reacts with ammonium molybdate to produce a colored complex .Physical And Chemical Properties Analysis

Ammonium phosphomolybdate is a yellow crystal that decomposes upon melting . It is poorly soluble in water . It displays changeable dielectric performance and AC conductivity under UV irradiation .科学研究应用

Quantitative Measure and Separation of Phosphorus : Cannon (1960) discusses the use of ammonium phosphomolybdate in the quantitative measurement and separation of phosphorus, although it is noted to be less suitable for highly precise work (Cannon, 1960).

Cation Exchange Properties : Smit (1958) explores the capacity of ammonium phosphomolybdate to act as a cation exchanger, effective in displacing ammonium ions with potassium and sodium ions (Smit, 1958).

Environmental Applications in Wastewater Treatment : Sinha et al. (2021) demonstrate the efficiency of yellow ammonium phosphomolybdate (YAPM) as an adsorbent for removing cationic dye molecules from contaminated wastewater (Sinha et al., 2021).

Detection of Phosphates in Urinary Stones : Tozuka et al. (1981) use the ammonium phosphomolybdate-ascorbic acid reaction for detecting phosphates in urinary stones (Tozuka et al., 1981).

Photocatalytic Degradation of Dyes : Sharma et al. (2010) investigate the use of ammonium phosphomolybdate as a photocatalyst for the degradation of dyes like Eriochrome Black T and Janus Green B under various conditions (Sharma et al., 2010).

Medical and Biological Applications : Bell and Doisy (1920) describe a method for determining phosphates in urine and blood using ammonium phosphomolybdate (Bell & Doisy, 1920).

Ion-Exchange Properties for Cs Exchange : Krtil (1962) examines caesium sorption on ammonium phosphomolybdate, highlighting its high selectivity for caesium ions (Krtil, 1962).

Synthesis of Porous Nanoparticles : Alcañiz-Monge et al. (2011) investigate the role of counteranions in the synthesis of porous ammonium phosphomolybdate nanoparticles, highlighting its potential in materials science (Alcañiz-Monge et al., 2011).

安全和危害

未来方向

Ammonium phosphomolybdate has found numerous field applications and serves as a novel dielectric material and a compound for memory device fabrication . It has been proved to be an attractive catalyst, a support material for drug delivery, and even for electrochemical applications . Its future directions could include further exploration of these applications and potential new uses in related fields.

属性

IUPAC Name |

tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4H3N.HO3P.4O/c;;;;;1-4(2)3;;;;/h;4*1H3;(H,1,2,3);;;;/q;;;;;;;;2*-1/p+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNQTQIEOTWZFO-UHFFFAOYSA-Q | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[O-][P+](=O)[O-].[O-][Mo](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16MoN4O7P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)